molecular formula C14H20N6O2S B12241499 6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-9-ethyl-9H-purine

6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-9-ethyl-9H-purine

Cat. No.: B12241499
M. Wt: 336.42 g/mol
InChI Key: LSTAYWAMNRAHJX-UHFFFAOYSA-N
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Description

6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-9-ethyl-9H-purine is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a cyclopropanesulfonyl group attached to a piperazine ring, which is further connected to a purine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-9-ethyl-9H-purine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines . Subsequent deprotection and selective intramolecular cyclization yield the desired piperazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-9-ethyl-9H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone-imines, while substitution reactions can yield various substituted piperazine derivatives.

Scientific Research Applications

6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-9-ethyl-9H-purine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-9-ethyl-9H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis . The exact pathways and targets depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-9-ethyl-9H-purine lies in its specific functional groups, which confer distinct chemical and biological properties. Its cyclopropanesulfonyl group, in particular, contributes to its stability and reactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H20N6O2S

Molecular Weight

336.42 g/mol

IUPAC Name

6-(4-cyclopropylsulfonylpiperazin-1-yl)-9-ethylpurine

InChI

InChI=1S/C14H20N6O2S/c1-2-18-10-17-12-13(18)15-9-16-14(12)19-5-7-20(8-6-19)23(21,22)11-3-4-11/h9-11H,2-8H2,1H3

InChI Key

LSTAYWAMNRAHJX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N3CCN(CC3)S(=O)(=O)C4CC4

Origin of Product

United States

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